Polygalic acid is a natural product found in Bellis perennis with data available.
Senegenic acid
CAS No.: 1260-04-4
Cat. No.: VC21336628
Molecular Formula: C29H44O6
Molecular Weight: 488.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1260-04-4 |
---|---|
Molecular Formula | C29H44O6 |
Molecular Weight | 488.7 g/mol |
IUPAC Name | (2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |
Standard InChI | InChI=1S/C29H44O6/c1-25(2)12-13-29(24(34)35)11-8-17-16(18(29)14-25)6-7-20-26(17,3)10-9-21-27(20,4)15-19(30)22(31)28(21,5)23(32)33/h18-22,30-31H,6-15H2,1-5H3,(H,32,33)(H,34,35)/t18-,19-,20-,21+,22-,26-,27+,28-,29+/m0/s1 |
Standard InChI Key | VZRKWGPIZJDNHC-LUNVCWBOSA-N |
Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C |
Canonical SMILES | CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C(=O)O)C |
Chemical Properties and Structure
Senegenic acid possesses a complex molecular structure characteristic of triterpenoid compounds. The following table summarizes the key chemical properties of senegenic acid:
Property | Description |
---|---|
Chemical Name | Polygalic acid; Senegenic acid |
Molecular Formula | C29H44O6 |
Molecular Weight | 488.66 g/mol |
CAS Number | 1260-04-4 |
Chemical Structure | Triterpenoid saponin with 12alpha-hydroxy steroid skeleton |
Stereochemistry | Absolute, with 9 defined stereocenters |
Physical State | Solid |
Solubility | 98 mg/mL (200.54 mM) in DMSO |
The compound has a complex stereochemistry with 9 defined stereocenters . Its IUPAC name is (2S,3R,4S,4AR,6AR,8AS,12AS,14AR,14BR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid . The structure contains a 2β,3β-glycol system and two carboxyl groups, which contribute to its biological activity profile .
Natural Sources and Occurrence
Senegenic acid has been reported in several plant species:
-
Bellis perennis: Senegenic acid has been identified and isolated from this plant species, with data available from chemical analyses .
-
Polygala tenuifolia Willd (Yuanzhi): This plant is one of the primary sources of senegenic acid and related compounds. It is one of the 50 fundamental herbs used in traditional Chinese medicine (TCM), where it is called "yuǎn zhì" (遠志) .
-
Radix Polygalae: The dried roots of Polygala tenuifolia contain significant amounts of senegenic acid and related saponins. The composition and content of senegenic acid in Radix Polygalae can be influenced by processing methods, particularly when mixed or fried with inorganic salts .
Biosynthesis and Chemical Relationships
Senegenic acid exists in a complex biochemical relationship with other triterpenoid compounds, particularly pre-senegenin and senegenin. Pre-senegenin can be obtained through oxidative and hydrolytic cleavage of saponins and has been identified as a member of the normal and unrearranged oleanolic acid series: 2β,27-dihydroxy-23-carboxyoleanolic acid .
When pre-senegenin is treated with ethanolic hydrochloric acid, it is converted quantitatively to a mixture of polygalic acid (senegenic acid) and senegenin . This transformation represents an important biochemical pathway in the plant's metabolism.
The relationship between these compounds can be summarized as follows:
-
Saponins in Polygala plants can undergo hydrolysis and metabolism to form senegenin.
-
Pre-senegenin serves as a precursor that can be converted to polygalic acid (senegenic acid).
-
The removal of glycosyl groups from Polygalae Radix saponins converts them to senegenin, which has been shown to reduce toxicity while maintaining pharmacological activity .
Pharmacological Activities
While specific studies focusing exclusively on senegenic acid are somewhat limited, its close structural and biochemical relationship with senegenin allows for reasonable inferences about its potential pharmacological activities. Based on available research, the following pharmacological properties have been associated with senegenic acid and closely related compounds:
Neuroprotective Effects
Senegenic acid and its derivatives have shown significant neuroprotective properties. Studies have demonstrated that senegenin, which is closely related to senegenic acid, can protect neurons from damage induced by beta-amyloid (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease . The neuroprotective effects may be mediated through multiple mechanisms, including:
-
Protection against Aβ-induced cytotoxicity
-
Inhibition of tau protein hyperphosphorylation
-
Maintenance of neuronal structure and function
Anti-inflammatory Activity
Compounds derived from Polygala tenuifolia, including senegenic acid, have demonstrated anti-inflammatory properties. Research has shown that senegenin can inhibit the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS) . This anti-inflammatory effect is achieved through:
-
Suppression of MAPK/NF-κB signaling pathway
-
Activation of the Nrf2/HO-1 pathway
-
Reduction of inducible nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) gene expression
Antioxidant Activity
Oxidative stress plays a critical role in the pathogenesis of various neurodegenerative disorders. Senegenic acid and related compounds exhibit significant antioxidant properties by:
-
Reducing reactive oxygen species (ROS) accumulation
-
Upregulating the expression of Nrf2 and HO-1 in a dose-dependent manner
Traditional Medicinal Uses
In traditional Chinese medicine, plants containing senegenic acid have been used for the following purposes:
-
As an expectorant to facilitate the removal of mucus from the airways
-
For its emetic properties (inducing vomiting)
-
For treating insomnia and forgetfulness
Processing and Transformation Effects
The composition and content of senegenic acid in Polygala tenuifolia can be significantly affected by processing methods, particularly when mixed or fried with inorganic salts. Research has demonstrated the following effects of processing on senegenic acid:
-
Salt Processing: Frying with salt or glauber's salt solution can significantly promote the generation of 3-glucose-senegenic acid and 3-glucose-senegenin .
-
Metal Processing: Mixing with copper or iron powder can change the contents of unknown senegenin components to varying degrees .
-
Glycosyl Removal: Removing the glycosyl groups from Polygalae Radix saponins to produce senegenin can reduce toxicity while maintaining pharmacological effects . This suggests that the glycosyl component may be responsible for some of the adverse effects associated with saponins.
Future Research Directions
Despite the promising research findings related to senegenic acid and its derivatives, several areas require further investigation:
-
Comprehensive Pharmacokinetics: More detailed studies on the absorption, distribution, metabolism, and excretion of senegenic acid are needed to better understand its bioavailability and potential drug interactions.
-
Mechanism Elucidation: While some mechanisms of action have been identified, further research is required to fully elucidate how senegenic acid exerts its various pharmacological effects.
-
Clinical Trials: As of 2020, there have been no toxicological studies or clinical trials specifically focusing on senegenic acid or its source plants . Well-designed clinical studies are essential to validate the therapeutic potential observed in preclinical research.
-
Standardization: Development of standardized extraction and quality control methods for senegenic acid is necessary for consistent research and potential therapeutic applications.
-
Drug Delivery Systems: Research into novel drug delivery systems could enhance the bioavailability and targeted delivery of senegenic acid to specific tissues, particularly the brain for neurological applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume